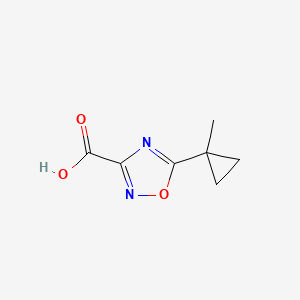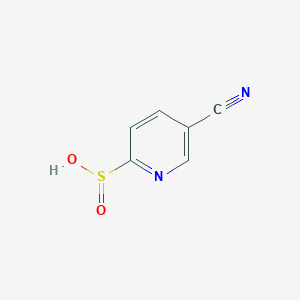
5-Cyanopyridine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyanopyridine-2-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group (-CN) at the 5-position and a sulfinic acid group (-SO2H) at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the reaction of 5-cyanopyridine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions typically include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Polar solvents such as water or acetonitrile
Catalyst: Transition metal catalysts like palladium or platinum
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyanopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives
Reduction: Formation of sulfides or thiols
Substitution: Nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides
Major Products Formed
Oxidation: 5-Cyanopyridine-2-sulfonic acid
Reduction: 5-Cyanopyridine-2-thiol
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
5-Cyanopyridine-2-sulfinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Cyanopyridine-2-sulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The cyano group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Cyanopyridine-2-carboxylic acid
- 2-Cyanopyridine
- 4-Cyanopyridine
Comparison
Compared to its analogs, 5-Cyanopyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H4N2O2S |
|---|---|
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
5-cyanopyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H4N2O2S/c7-3-5-1-2-6(8-4-5)11(9)10/h1-2,4H,(H,9,10) |
InChI-Schlüssel |
ADAJGUPJLURGAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C#N)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


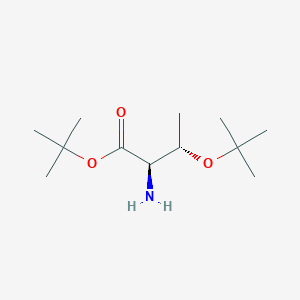
![(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12282062.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)-](/img/structure/B12282069.png)
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine](/img/structure/B12282075.png)
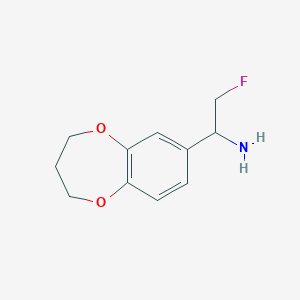
![2-[(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B12282091.png)
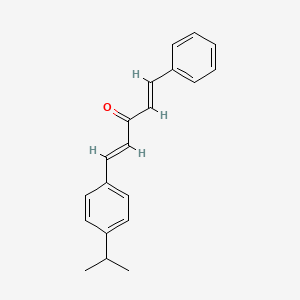

![3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12282120.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)

